![molecular formula C22H20N4O4S2 B3015395 benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 1021020-27-8](/img/structure/B3015395.png)
benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
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Description
Benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- A study by Demchenko et al. (2015) describes the synthesis of novel compounds, including 2-(N-morpholino) derivatives, which were tested for their analgesic and anti-inflammatory activities. These compounds showed significant potential in this area, highlighting their relevance in pain and inflammation research (Demchenko et al., 2015).
Antimicrobial Activity
- Research by Faidallah et al. (2013) on novel isoxazolo[4,5-d]pyridazines and related thiazolo[4,5-d]pyridazines, which include morpholino derivatives, demonstrated broad-spectrum antibacterial activity, especially against Gram-positive strains. This suggests their utility in developing new antimicrobial agents (Faidallah et al., 2013).
Antitumor Properties
- A study by Horishny et al. (2020) on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which include morpholino derivatives, highlighted their promising anticancer properties. This research contributes to the ongoing search for effective anticancer agents (Horishny et al., 2020).
DNA-PK and PI3K Inhibition
- Morrison et al. (2014) conducted a study on 2-morpholino-substituted-benzoxazines, finding that certain compounds showed potent and selective inhibition of DNA-PK, an enzyme critical in DNA repair processes. This finding is significant for research into DNA damage and repair mechanisms (Morrison et al., 2014).
Src Kinase Inhibition and Anticancer Activity
- Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing a morpholino group. These compounds showed inhibitory activities against Src kinase, suggesting potential in cancer treatment strategies (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
benzyl 2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c27-17(30-14-15-5-2-1-3-6-15)13-26-21(28)19-20(18(24-26)16-7-4-12-31-16)32-22(23-19)25-8-10-29-11-9-25/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSCIYXGBZJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate |
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